

A Comparative Guide to the X-ray Crystallographic Analysis of Bromoaniline Derivatives

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Compound of Interest

Compound Name: *5-(BenzylOxy)-2-bromoaniline*

Cat. No.: *B175192*

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This guide provides a comparative overview of the X-ray crystallographic analysis of bromoaniline derivatives, with a focus on compounds structurally related to **5-(benzyloxy)-2-bromoaniline**. Due to the limited availability of public crystallographic data for the exact target molecule, this guide presents an analysis of a closely related benzyloxy-substituted compound and compares its structural features with other well-characterized bromoaniline derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural chemistry of this class of compounds.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for selected bromoaniline derivatives, allowing for a quantitative comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement Details

Parameter	(E)-5-benzyloxy-2- {[(4- nitrophenyl)imino] methyl}phenol[1]	4-bromo-N-(4- bromobenzylidene) aniline (Form II)[2]	p-Bromoaniline[3]
Chemical Formula	C ₂₀ H ₁₆ N ₂ O ₄	C ₁₃ H ₉ Br ₂ N	C ₆ H ₆ BrN
Formula Weight (g/mol)	348.35	339.03	172.02
Crystal System	Monoclinic	Orthorhombic	Orthorhombic
Space Group	P2 ₁ /c	Pccn	Pnma
a (Å)	15.3407 (5)	22.314 (3)	8.118 (1)
b (Å)	9.5618 (3)	6.0964 (9)	7.725 (1)
c (Å)	11.6661 (4)	9.1831 (13)	9.982 (1)
α (°)	90	90	90
β (°)	100.283 (1)	90	90
γ (°)	90	90	90
Volume (Å ³)	1683.43 (9)	1248.8 (3)	625.8 (1)
Z	4	4	4
R-factor (R ₁)	0.049	Not Reported	0.095 (R _i)

Table 2: Selected Bond Lengths and Torsion Angles

Parameter	(E)-5-benzyloxy-2- {[(4- nitrophenyl)imino] methyl}phenol[1]	4-bromo-N-(4- bromobenzylidene) aniline (Form II)[2]	p-Bromoaniline[3]
C=N Imine Bond (Å)	1.284 (2)	1.243 (7)	N/A
C-Br Bond (Å)	N/A	Not specified	1.871 (1)
C-N Aniline Bond (Å)	Not specified	1.420 (mean)	1.401 (1)
Dihedral Angle (Ring- Ring, °)	31.40 (12) (Nitrobenzene- Benzylxy)	Benzene rings are co- planar by symmetry	N/A (single ring)

Experimental Protocols

The methodologies outlined below are representative of the procedures used for the synthesis, crystallization, and X-ray diffraction analysis of bromoaniline derivatives.

Synthesis and Crystallization

The synthesis of bromoaniline derivatives often involves condensation reactions. For instance, Schiff base derivatives are typically synthesized by the condensation reaction of a substituted aniline with a corresponding aldehyde in an alcoholic solvent, often under reflux conditions[2].

Representative Protocol for Schiff Base Synthesis:

- Equimolar amounts of the selected bromoaniline derivative and an appropriate aldehyde are dissolved in ethanol.
- The mixture is refluxed for several hours (e.g., 6 hours)[2].
- After cooling to room temperature, the precipitated product is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A common procedure involves dissolving the purified

compound in a suitable solvent or solvent mixture (e.g., ethanol, or a methanol/chloroform mixture) and allowing the solvent to evaporate slowly at room temperature over several days[2].

X-ray Data Collection and Structure Refinement

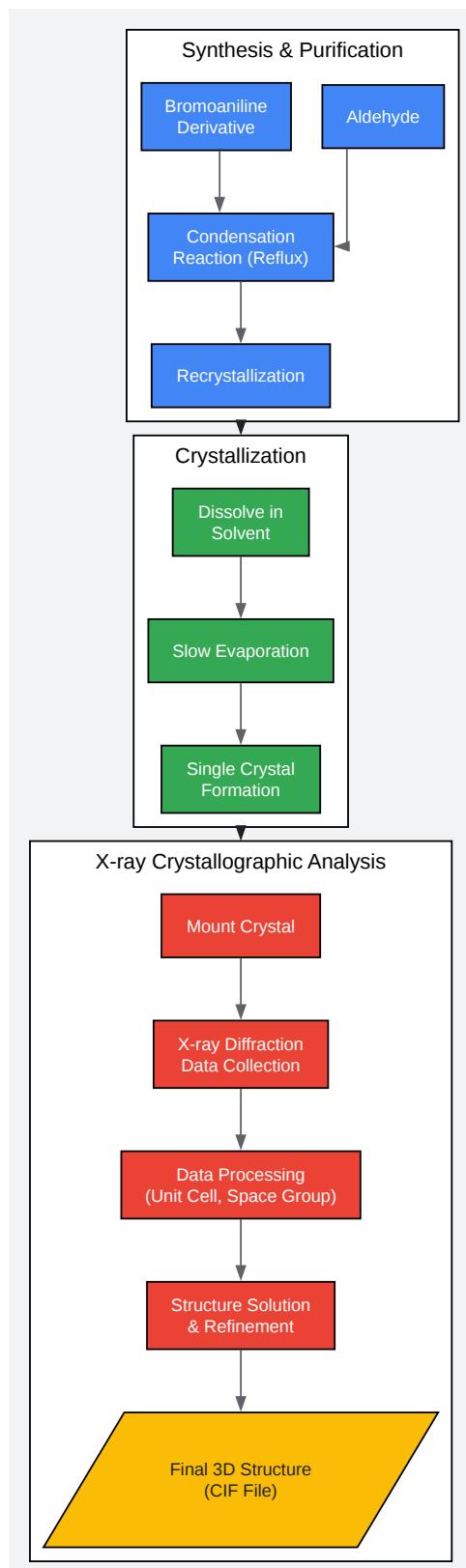
The goal of X-ray crystallography is to determine the three-dimensional arrangement of atoms within a crystal[4].

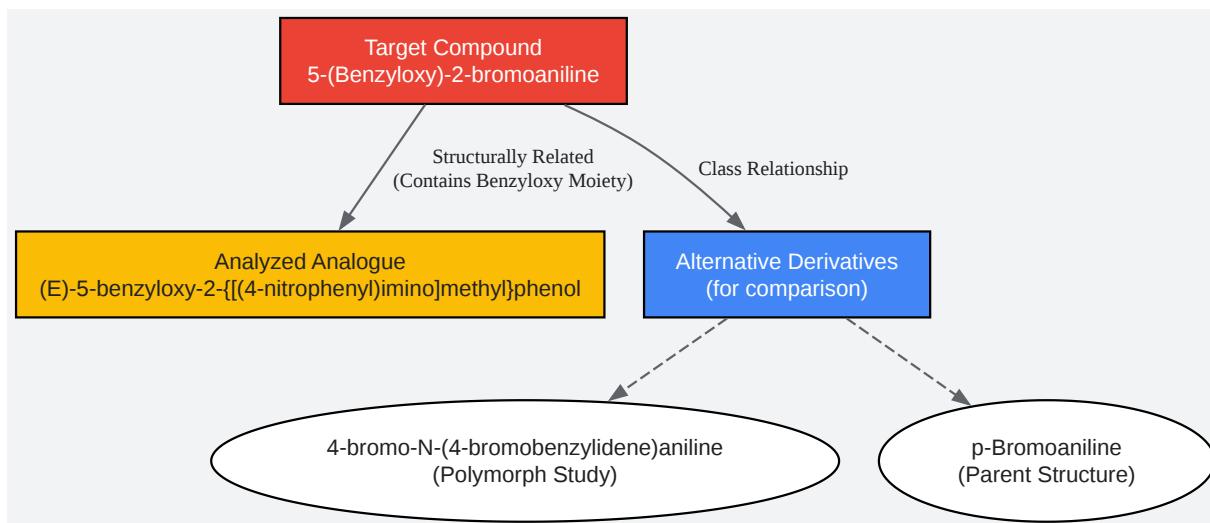
General Procedure:

- Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
- Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded as the crystal is rotated[4]. Data for the benzyloxy derivative was collected using a Bruker APEXII CCD diffractometer[1].
- Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group symmetry.
- Structure Solution and Refinement: The "phase problem" is solved to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, accurate molecular structure, including atomic coordinates, bond lengths, and angles[5].

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the crystallographic analysis of these compounds.





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